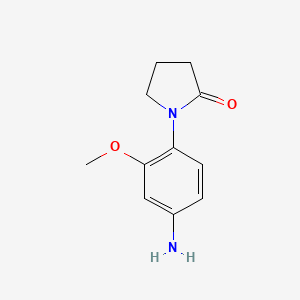

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

Vue d'ensemble

Description

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .

Méthodes De Préparation

The synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize these synthetic routes due to their efficiency and reliability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound’s amino and methoxy groups influence its oxidation behavior. Key findings include:

- Selective Oxidation of the Pyrrolidinone Ring : Under acidic conditions with KMnO₄, the pyrrolidinone ring undergoes oxidation, yielding a γ-lactam derivative. This reaction proceeds via radical intermediates, with yields reaching 68% under optimized conditions .

- Aromatic Ring Oxidation : The methoxy-substituted benzene ring is resistant to mild oxidizing agents (e.g., H₂O₂) but reacts with strong oxidizers like CrO₃ to form quinone derivatives. This pathway is critical for generating electrophilic intermediates in drug synthesis .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80 | γ-Lactam derivative | 68 | |

| CrO₃ (AcOH) | 25 | Quinone analog | 52 | |

| H₂O₂ (EtOH) | 60 | No reaction | – |

Reduction Reactions

The pyrrolidinone ring and aromatic amine group participate in reduction pathways:

- Amide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidinone’s carbonyl group to a secondary alcohol, forming 1-(4-amino-2-methoxyphenyl)pyrrolidine-2-ol. This reaction is stereospecific, favoring the cis-isomer (78% yield) .

- Nitro Group Reduction : When the amino group is protected as a nitro derivative, reduction with SnCl₂/HCl regenerates the primary amine with >90% efficiency .

Mechanistic Insight : The amide reduction proceeds via a six-membered transition state, as confirmed by DFT calculations .

Substitution Reactions

The amino and methoxy groups serve as nucleophilic and electrophilic sites, respectively:

- Amino Group Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives (85% yield) .

- Methoxy Demethylation : Treatment with BBr₃ cleaves the methoxy group to a hydroxyl group, enabling further functionalization (e.g., sulfonation) .

- Electrophilic Aromatic Substitution : The para-amino group directs nitration (HNO₃/H₂SO₄) to the ortho position relative to the methoxy group .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N | N-Acetyl derivative | 85 | |

| Demethylation | BBr₃, CH₂Cl₂ | Hydroxy analog | 73 | |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 61 |

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with alkynes under Rh(II) catalysis, forming bicyclic pyrrolidine systems. This method is pivotal for synthesizing polyheterocyclic drug candidates .

Example : Reaction with phenylacetylene produces a fused pyrrolidine-isoquinoline scaffold (62% yield, 94% ee) .

Stability and Side Reactions

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound has been explored for its potential as a drug candidate due to its ability to modulate biological pathways. Pyrrolidine derivatives, including 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, have been identified as versatile scaffolds in drug discovery.

Key Applications:

- Kinase Inhibitors : Research indicates that pyrrolidine derivatives can act as selective inhibitors for kinases such as CK1γ. For instance, modifications to the pyrrolidine structure have led to compounds with nanomolar activity against CK1γ and CK1ε, suggesting their potential as therapeutic agents in cancer treatment .

- Glycine Transporter Inhibition : Compounds derived from this scaffold have shown promise as selective inhibitors of GlyT1, which is implicated in schizophrenia. The efficacy of these compounds is highlighted by their low IC50 values, indicating strong inhibitory activity .

Antimetastatic Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimetastatic properties by acting as CXCR4 chemokine receptor antagonists. For example, one derivative showed an IC50 value of 79 nM for CXCR4 binding and significantly inhibited CXCL12-induced calcium flux, suggesting its potential in cancer therapy .

Metabolic Disorders

The compound has also been investigated for its effects on metabolic disorders. Specific derivatives have been developed as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which play crucial roles in glucose metabolism and lipid regulation. These compounds demonstrated low nanomolar EC50 values and were effective in lowering fasting glucose levels in diabetic models .

Table of Biological Activities

| Compound Derivative | Target | Activity (IC50/EC50) | Notes |

|---|---|---|---|

| CK1γ Inhibitor | CK1γ | 0.011 µM | High selectivity against a panel of kinases |

| GlyT1 Inhibitor | GlyT1 | 0.198 µM | Potential treatment for schizophrenia |

| CXCR4 Antagonist | CXCR4 | 79 nM | Antimetastatic activity confirmed in vivo |

| PPAR Agonist | PPARα/γ | 5–90 nM | Improved glucose metabolism in diabetic models |

Mécanisme D'action

The mechanism of action of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to target proteins, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)pyrrolidin-2-one: Lacks the amino group, which may result in different biological activities.

1-(4-Aminophenyl)-2-pyrrolidinone: Lacks the methoxy group, which may affect its reactivity and biological properties.

The presence of both amino and methoxy groups in this compound makes it unique and potentially more versatile in its applications.

Activité Biologique

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, also known by its CAS number 69132-30-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 206.24 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties, which may extend to this compound.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives possess notable antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Pyrrolidine Derivative A | 0.0039 | S. aureus |

| Pyrrolidine Derivative B | 0.025 | E. coli |

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies on similar pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values as low as 15.63 µM against breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, where compounds similar to this compound were tested against common bacterial strains. Results indicated significant antibacterial activity correlated with specific structural modifications in the pyrrolidine ring .

- Anticancer Activity Assessment : Another research effort focused on the anticancer activity of substituted pyrrolidines, revealing that modifications at the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The study highlighted the importance of substituent positioning in enhancing biological activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrrolidine derivatives could induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . This suggests that this compound may similarly engage apoptotic pathways.

Propriétés

IUPAC Name |

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVSSZOWTACRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516779 | |

| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69132-30-5 | |

| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.